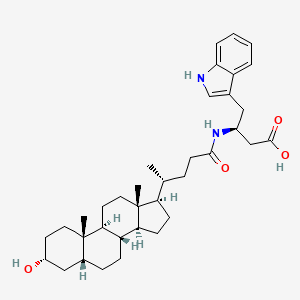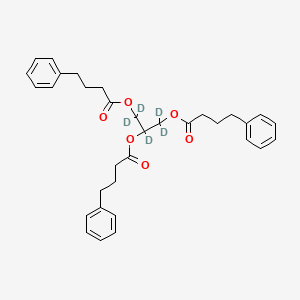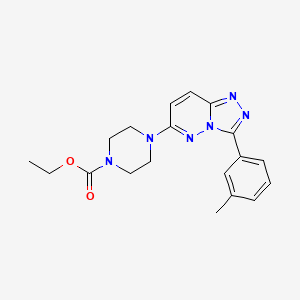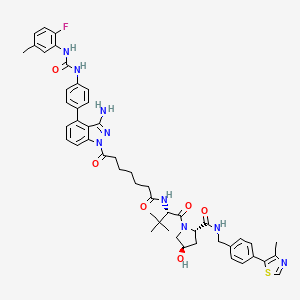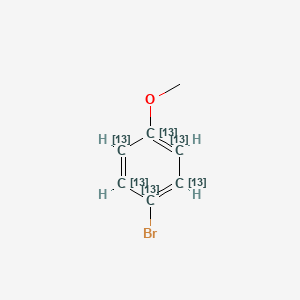
Thenalidine-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thenalidine-d5 is a deuterated form of thenalidine, an antihistamine with anticholinergic properties. It is primarily used as a stable isotope-labeled compound in various scientific research applications. The molecular formula of this compound is C17D5H17N2S, and it has a molecular weight of 291.466 g/mol .
Méthodes De Préparation
The synthesis of Thenalidine-d5 involves the incorporation of deuterium atoms into the thenalidine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of deuterated solvents such as deuterated chloroform or deuterated methanol, and the reactions are carried out under controlled temperatures and pressures to ensure the incorporation of deuterium atoms .
Analyse Des Réactions Chimiques
Thenalidine-d5 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary or tertiary amines.
Applications De Recherche Scientifique
Thenalidine-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the pathways and interactions of thenalidine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of thenalidine.
Industry: Applied in the development of new drugs and therapeutic agents by providing insights into the behavior of thenalidine under various conditions
Mécanisme D'action
Thenalidine-d5, like its non-deuterated counterpart, acts as an antagonist of the H1 receptor. This means it blocks the action of histamine at the H1 receptor sites, thereby reducing allergic reactions and symptoms. The molecular targets involved include the H1 receptors located on various cells, such as smooth muscle cells and endothelial cells. The pathways involved in its mechanism of action include the inhibition of histamine-induced signaling cascades, which leads to a decrease in allergic responses .
Comparaison Avec Des Composés Similaires
Thenalidine-d5 can be compared with other similar compounds such as:
Thenalidine: The non-deuterated form, which has similar antihistamine properties but lacks the stable isotope labeling.
Diphenhydramine: Another H1 receptor antagonist with similar antihistamine effects but different chemical structure.
Chlorpheniramine: A first-generation antihistamine with similar therapeutic uses but different pharmacokinetic properties.
The uniqueness of this compound lies in its stable isotope labeling, which makes it particularly valuable for research applications that require precise tracking and analysis of the compound .
Propriétés
Formule moléculaire |
C17H22N2S |
|---|---|
Poids moléculaire |
291.5 g/mol |
Nom IUPAC |
1-methyl-N-(2,3,4,5,6-pentadeuteriophenyl)-N-(thiophen-2-ylmethyl)piperidin-4-amine |
InChI |
InChI=1S/C17H22N2S/c1-18-11-9-16(10-12-18)19(14-17-8-5-13-20-17)15-6-3-2-4-7-15/h2-8,13,16H,9-12,14H2,1H3/i2D,3D,4D,6D,7D |
Clé InChI |
KLOHYVOVXOUKQI-QRKCWBMQSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N(CC2=CC=CS2)C3CCN(CC3)C)[2H])[2H] |
SMILES canonique |
CN1CCC(CC1)N(CC2=CC=CS2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


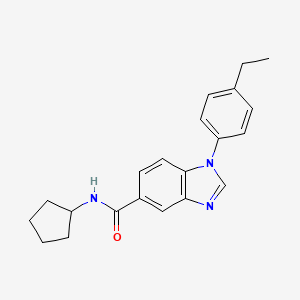
![(2R)-9-chloro-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-6-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5-one](/img/structure/B12415536.png)

![N-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-(2-morpholin-4-ylethyl)amino]-3-methylbenzamide](/img/structure/B12415545.png)



